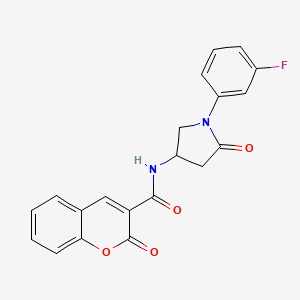

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied extensively in scientific research. It is also known by its chemical name, FLAP inhibitor.

Wissenschaftliche Forschungsanwendungen

Discovery and Inhibition Properties

N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has been identified in the context of Met kinase inhibitors. For example, a study by Schroeder et al. (2009) discussed the discovery of a structurally related compound, highlighting its role as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds with structures similar to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide have been reported in various studies. For instance, Hsiao et al. (1999) described the synthesis of new diphenylfluorene-based aromatic polyamides derived from a similar compound, emphasizing the potential of these compounds in the development of novel materials with enhanced properties (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Chemosensor Development

The development of chemosensors based on coumarin fluorophores, including compounds structurally related to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, has been explored. Meng et al. (2018) synthesized a tren-based chemosensor that demonstrated an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, with significant detection limits. This highlights the potential of such compounds in selective detection and sensing applications (Xianjiao Meng et al., 2018).

Crystal Structure Analysis

The crystal structures of compounds related to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide have been examined to understand their molecular conformations. Gomes et al. (2015) analyzed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing planar molecular structures and anti conformations with respect to the C—N rotamer of the amide (L. Gomes et al., 2015).

Non-Linear Optical and Molecular Docking Studies

Jayarajan et al. (2019) conducted experimental and computational studies on compounds similar to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into the potential applications of such compounds in areas like materials science and pharmaceuticals (R. Jayarajan et al., 2019).

Organic Fluorophores and Fluorescence Origins

Shi et al. (2016) discussed the role of organic fluorophores in the fluorescence origins of carbon dots with high fluorescence quantum yields. This research provides valuable insights into the fluorescence properties of related compounds and their applications in areas such as bioimaging and sensing (Lei Shi et al., 2016).

Eigenschaften

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4/c21-13-5-3-6-15(9-13)23-11-14(10-18(23)24)22-19(25)16-8-12-4-1-2-7-17(12)27-20(16)26/h1-9,14H,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPIRXZCHMDCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)

![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)